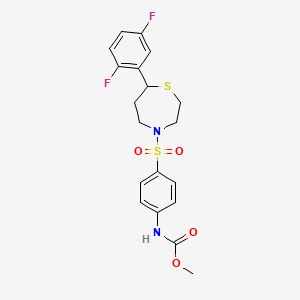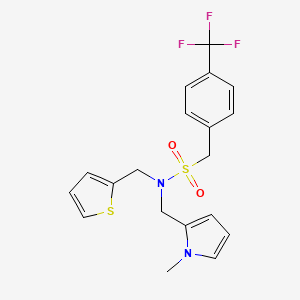![molecular formula C18H19ClN2O4S2 B2719777 3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 895455-28-4](/img/structure/B2719777.png)
3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H19ClN2O4S2 and its molecular weight is 426.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Structural Analysis
This compound and related derivatives are of interest in synthetic chemistry for their potential in creating complex molecules with specific functional properties. For instance, sulfonamide derivatives have been synthesized and analyzed for their structural and chemical properties, contributing to the understanding of how such compounds can be utilized in further chemical synthesis and modifications (Ohkata, Takee, & Akiba, 1985; Al-Hourani et al., 2015). These studies provide insights into the mechanisms and outcomes of various chemical reactions involving sulfonamide groups, which are pivotal for designing drugs and materials with desired properties.
Therapeutic Applications
Several derivatives of the mentioned compound have been explored for their therapeutic applications, particularly as anticancer and antimicrobial agents. The synthesis of indapamide derivatives has shown proapoptotic activity against melanoma cell lines, indicating potential applications in cancer treatment (Yılmaz et al., 2015). Additionally, compounds with similar sulfonamide structures have been evaluated for their antiproliferative activity against various human cancer cell lines, suggesting their utility in developing new anticancer therapies (Chandrappa et al., 2008).
Antimicrobial and Antiviral Research
Research into sulfonamide derivatives also extends into antimicrobial and antiviral applications. Studies have identified compounds with significant activity against a range of microbial pathogens, including Mycobacterium species and Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents (Krátký et al., 2012). Furthermore, the antiviral potential of such compounds, particularly against tobacco mosaic virus, has been documented, offering pathways for the development of novel antiviral drugs (Chen et al., 2010).
Chemical Properties and Reactivity
The chemical reactivity and properties of these compounds have been investigated, with studies focusing on their oxidation reactions and potential for creating complex molecular structures. This research contributes to a deeper understanding of the chemical behavior of sulfonamide derivatives, which is essential for their application in various fields, including material science and drug development (Watanabe et al., 2010).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-18(2)9-13-16(14(22)10-18)26-17(20-13)21-15(23)7-8-27(24,25)12-5-3-11(19)4-6-12/h3-6H,7-10H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTMSAWECQMLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2719701.png)

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)
![Lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)


![2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2719711.png)

